6-Chloro-3-fluoroimidazo[1,2-A]pyridine
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Overview
Description
6-Chloro-3-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the imidazo[1,2-A]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoroimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of radical reactions for direct functionalization. This approach can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired transformation and the nature of the substituents being introduced or modified .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6-Chloro-3-fluoroimidazo[1,2-A]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-A]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluoroimidazo[1,2-a]pyridine
- 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
6-Chloro-3-fluoroimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |
InChI Key |
JPPYBZVNDSJOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)F |
Origin of Product |
United States |
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